molecular formula C19H22ClN5O8S B12701651 Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate CAS No. 79044-52-3

Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate

Cat. No.: B12701651
CAS No.: 79044-52-3
M. Wt: 515.9 g/mol
InChI Key: SZHIDDYWCPGNMW-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate is a complex organic compound that features a unique combination of functional groups, including a nitrothiazole moiety, an azo linkage, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Nitrothiazole Moiety: This step involves the nitration of thiazole, followed by chlorination to introduce the nitro and chloro substituents.

    Azo Coupling Reaction: The nitrothiazole derivative is then subjected to azo coupling with a suitable diazonium salt to form the azo linkage.

    Esterification: The final step involves the esterification of the resulting azo compound with ethyl 9-oxo-2,8,10-trioxa-5-azadodecanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The azo linkage can be reduced to form amines.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to the presence of the nitrothiazole moiety.

    Materials Science: Utilized in the development of advanced materials with specific optical or electronic properties.

    Industrial Chemistry: Employed as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate is largely dependent on its functional groups:

    Nitrothiazole Moiety: This group can interact with biological targets such as enzymes or DNA, leading to antimicrobial or anticancer effects.

    Azo Linkage: The azo group can undergo reduction to form amines, which can further interact with biological molecules.

    Chloro Substituent: The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(3-chloro-4-((5-nitrothiazol-2-yl)azo)phenyl)-9-oxo-2,8,10-trioxa-5-azadodecanoate: shares similarities with other nitrothiazole-based compounds, such as:

Uniqueness

    Unique Combination: The combination of nitrothiazole, azo linkage, and ethyl ester in a single molecule provides unique chemical and biological properties.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

79044-52-3

Molecular Formula

C19H22ClN5O8S

Molecular Weight

515.9 g/mol

IUPAC Name

2-[3-chloro-N-(2-ethoxycarbonyloxyethyl)-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate

InChI

InChI=1S/C19H22ClN5O8S/c1-3-30-18(26)32-9-7-24(8-10-33-19(27)31-4-2)13-5-6-15(14(20)11-13)22-23-17-21-12-16(34-17)25(28)29/h5-6,11-12H,3-4,7-10H2,1-2H3

InChI Key

SZHIDDYWCPGNMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])Cl

Origin of Product

United States

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